molecular formula C9H18N2OS B15239805 N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B15239805
M. Wt: 202.32 g/mol
InChI Key: HHJNHEOVFJJSMH-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a thiazolidine ring substituted with a carboxamide group and a 3-methylbutan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 3-methylbutan-2-amine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C9H18N2OS/c1-6(2)7(3)11-9(12)8-4-13-5-10-8/h6-8,10H,4-5H2,1-3H3,(H,11,12)

InChI Key

HHJNHEOVFJJSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)C1CSCN1

Origin of Product

United States

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